![molecular formula C9H7N3O3 B1343731 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-24-8](/img/structure/B1343731.png)
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.160 . It is also known by other names such as "6-Methyl-5-nitro-7-azaindole" .
Synthesis Analysis
While specific synthesis methods for “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis
The molecular structure of “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position and a nitro group at the 5-position .Physical And Chemical Properties Analysis
The density of “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is approximately 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Scientific Research Applications
Cancer Therapy
This compound is used in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer .
Anticancer Agents
The compound is an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents . The FGFR signaling pathway is an important and proven target for cancer therapeutics .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These derivatives inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Antiviral Agents
Compounds containing five-membered heteroaryl amines, like this one, have shown relatively higher antiviral activity against Newcastle disease virus .
Kinase Inhibitors
Azaindole derivatives, such as this compound, have been increasingly used as kinase inhibitors, contributing to drug discovery and innovation .
Drug Design and Discovery
Purine and pyrimidine heterocyclic compounds have received attention recently due to their potential in targeting various cancers . The incorporation of the purine and pyrimidine rings in the synthesized derivatives has resulted in the development of potent anticancer molecules .
Future Directions
Research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, particularly in the context of developing new inhibitors for FGFRs, which are implicated in various types of tumors . This suggests that “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and related compounds may have potential applications in cancer therapy.
properties
IUPAC Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-8(12(14)15)2-7-6(4-13)3-10-9(7)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUAEPXHQCUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646871 |
Source


|
| Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
CAS RN |
1000340-24-8 |
Source


|
| Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




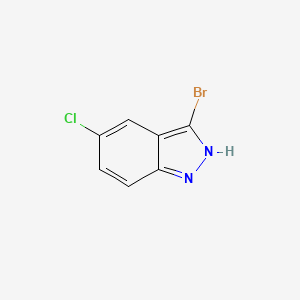
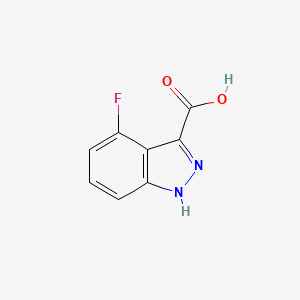
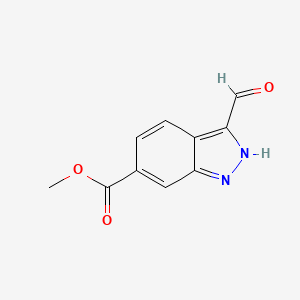
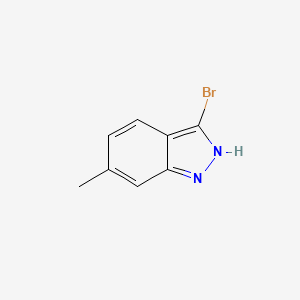

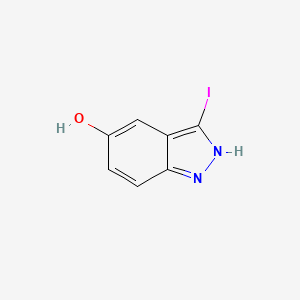
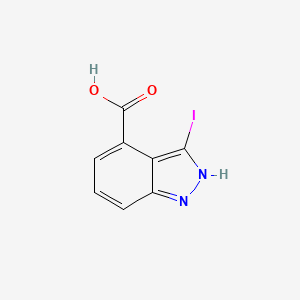
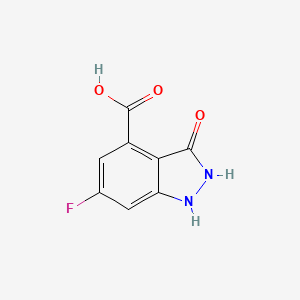

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)